molecular formula C23H23NO2 B12618939 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-33-7

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one

Cat. No.: B12618939
CAS No.: 920804-33-7
M. Wt: 345.4 g/mol
InChI Key: APTKRJMXXNFWTA-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound with a complex structure that includes a benzyloxy group, a phenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methoxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one
  • 1-[4-(Ethoxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one
  • 1-[4-(Benzyloxy)phenyl]-2-[(1-methyl-2-phenylethyl)amino]ethan-1-one

Uniqueness

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

920804-33-7

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-phenylethylamino)-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C23H23NO2/c25-23(17-24-16-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)26-18-20-9-5-2-6-10-20/h1-14,24H,15-18H2

InChI Key

APTKRJMXXNFWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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